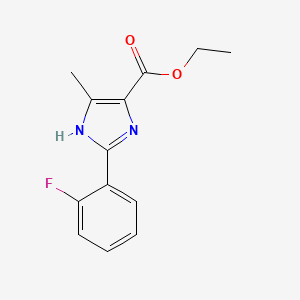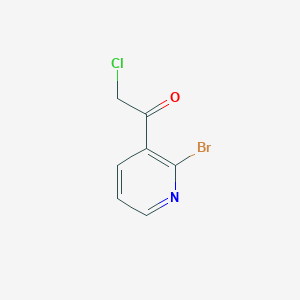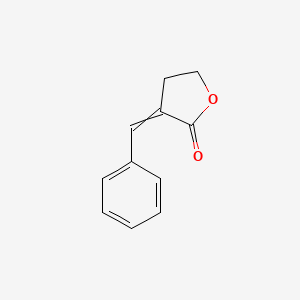![molecular formula C15H21NO4 B12448286 1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic Acid CAS No. 901313-75-5](/img/structure/B12448286.png)
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 2,4-dimethoxybenzyl chloride with piperidine in the presence of a base to form the intermediate 1-[(2,4-dimethoxyphenyl)methyl]piperidine. This intermediate is then subjected to carboxylation to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate .
Analyse Des Réactions Chimiques
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Applications De Recherche Scientifique
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions .
Comparaison Avec Des Composés Similaires
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:
- 1-benzylpiperidine-4-carboxylic acid
- 1-(2,4-dimethoxyphenyl)piperidine-4-carboxylic acid
- 1-(2,4-dimethoxyphenyl)methylpiperidine-3-carboxylic acid
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities .
Propriétés
Numéro CAS |
901313-75-5 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21NO4/c1-19-13-4-3-12(14(9-13)20-2)10-16-7-5-11(6-8-16)15(17)18/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,18) |
Clé InChI |
KDYMJWYFTMZETQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CN2CCC(CC2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12448210.png)
![1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one](/img/structure/B12448213.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B12448232.png)
![4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B12448235.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448240.png)
![3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B12448249.png)
![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12448256.png)
![1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12448260.png)
![2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B12448264.png)


![11-[4-(dimethylamino)phenyl]-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12448278.png)
